1-Chloro-1-(2-fluorophenyl)hydrazine
Description
1-Chloro-1-(2-fluorophenyl)hydrazine is a halogenated hydrazine derivative featuring a chloro substituent on the hydrazine nitrogen and a 2-fluorophenyl group. This compound is pivotal in synthesizing heterocyclic frameworks, such as pyrazolidines and thiazoles, due to its reactive hydrazine backbone and aromatic fluorine substituent. Its synthesis typically involves acid-catalyzed reactions with halogenated precursors, as demonstrated in the preparation of pyrazolidine derivatives (e.g., 5-(2-chlorophenyl)-1-(2-fluorophenyl)pyrazolidine) using 2-fluorophenylhydrazine hydrochloride under acidic conditions . The fluorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, influencing both reactivity and biological activity.
Properties
Molecular Formula |
C6H6ClFN2 |
|---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
1-chloro-1-(2-fluorophenyl)hydrazine |
InChI |
InChI=1S/C6H6ClFN2/c7-10(9)6-4-2-1-3-5(6)8/h1-4H,9H2 |
InChI Key |
SUBZVLXUKPKHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2-fluorophenyl)hydrazine can be synthesized through the reaction of 2-fluorophenylhydrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform. The reaction can be represented as follows:
2-Fluorophenylhydrazine+Thionyl Chloride→this compound+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(2-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding azo or azoxy compounds.
Reduction Reactions: Reduction can lead to the formation of 1-(2-fluorophenyl)hydrazine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(2-fluorophenyl)hydrazine derivatives.
Oxidation: Formation of azo or azoxy compounds.
Reduction: Formation of 1-(2-fluorophenyl)hydrazine
Scientific Research Applications
1-Chloro-1-(2-fluorophenyl)hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Material Science: Utilized in the preparation of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-fluorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of 1-Chloro-1-(2-fluorophenyl)hydrazine Derivatives
Key Observations
Substituent Position Effects: The 2-fluorophenyl group in this compound induces steric hindrance and electronic effects distinct from 4-fluorophenyl analogs (e.g., [2-(4-fluoro-phenyl)-ethyl]-hydrazine hydrochloride). The ortho-fluorine reduces ring flexibility and enhances metabolic stability compared to para-substituted derivatives . Chlorine vs. Other Halogens: Chlorine at the hydrazine nitrogen increases electrophilicity, facilitating nucleophilic substitutions, as seen in pyridazinone syntheses . Bromine or iodine analogs (e.g., 1-(2-iodophenyl)hydrazine hydrochloride) exhibit lower reactivity due to larger atomic radii .
Biological Activity: Antitubercular Activity: N-(2-fluorophenyl)-N'-quinolin-2-ylmethylene-hydrazine (4a) achieves 99% inhibition of M. tuberculosis at 3.125 µg/mL, attributed to the synergistic effects of the 2-fluorophenyl group and the quinoline scaffold . Anticancer Potential: Thiazole derivatives (e.g., 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-thiazoles) show cytotoxicity via intercalation with DNA, a mechanism less prominent in non-fluorinated analogs .
Critical Analysis
- Reaction Efficiency : Acid catalysis (HCl, H₂SO₄) is crucial for high yields (>90%) in hydrazine-based syntheses, while base-mediated reactions (e.g., K₂CO₃ in acetone) yield ~85% due to side-product formation .
- Spectral Trends: Hydrazine NH protons consistently resonate at δ >9 ppm across derivatives, confirming hydrogen bonding. Fluorine’s electron-withdrawing effect deshields adjacent protons, shifting aromatic signals upfield compared to non-fluorinated analogs .
Stability and Isomerism
- Geometric Isomerism : Hydrazones derived from this compound (e.g., benzalhydrazones) exhibit cis-trans isomerism in solution. The trans isomer dominates in solid-state due to higher thermodynamic stability .
- Degradation Pathways: Hydrazine derivatives are prone to hydrolysis under acidic conditions, forming hydrazides or amines. Fluorinated analogs demonstrate slower degradation rates compared to chlorinated or non-halogenated counterparts .
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